Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors with applications in oncology and inflammatory diseases.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine analogs, a class of compounds showing significant promise as potent and selective kinase inhibitors. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to equip researchers with the insights needed to guide future drug discovery efforts.
The 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine core offers a versatile platform for chemical modification at several key positions. The bromine atom at the 5-position and the iodine at the 3-position serve as convenient synthetic handles for introducing a diverse range of substituents via cross-coupling reactions.[2] Understanding how modifications at these and other positions influence biological activity is paramount for the rational design of next-generation inhibitors.
The Core Scaffold: A Foundation for Potent Kinase Inhibition
The pyrazolo[3,4-c]pyridine ring system is a bioisostere of purine, enabling it to effectively compete with ATP for binding to the kinase hinge region.[3] The strategic placement of halogen atoms, specifically bromine and iodine, not only facilitates synthesis but also contributes to the compound's interaction with the target protein.
Caption: Core 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine scaffold with key modification points.
Structure-Activity Relationship Analysis: A Multi-positional Approach
The potency and selectivity of pyrazolo[3,4-c]pyridine analogs are dictated by the nature of the substituents at various positions. The following sections dissect the SAR at each key position, drawing on data from studies on closely related pyrazolopyridine scaffolds.
The Significance of the N1-Position Substitution
The N1-position of the pyrazole ring is a critical vector for interacting with the solvent-exposed region of the kinase ATP binding pocket. Modification at this position can significantly impact potency, selectivity, and pharmacokinetic properties.
| Compound | N1-Substituent (R1) | Target Kinase | IC50 (nM) | Reference |
| 1a | H | TBK1 | >1000 | [4] |
| 1b | Methyl | TBK1 | 158 | [4] |
| 1c | Ethyl | TBK1 | 89 | [4] |
| 1d | Isopropyl | TBK1 | 28.7 | [4] |
As evidenced by the data in the table above, even small alkyl substituents at the N1-position can dramatically enhance inhibitory activity against TANK-binding kinase 1 (TBK1).[4] A clear trend of increasing potency is observed with increasing steric bulk from hydrogen to isopropyl, suggesting a favorable hydrophobic interaction in this region of the kinase. This highlights the importance of exploring a variety of substituents at the N1-position to optimize inhibitor potency.
The Impact of C3-Position Modifications
The iodine atom at the C3-position is an excellent leaving group for Suzuki and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl groups. These groups can form crucial interactions with the gatekeeper residue and other regions of the ATP binding site.
In a study on pyrazolo[3,4-b]pyridine derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors, the C3-position was explored extensively.[5]
| Compound | C3-Substituent | Target Kinase | IC50 (nM) | Reference |
| 2a | 3,5-dimethoxyphenyl | FGFR1 | 42.4 | [5] |
| 2b | 4-aminophenyl | FGFR1 | 15.6 | [5] |
| 2c | 4-(dimethylamino)phenyl | FGFR1 | 16.2 | [5] |
The introduction of a phenyl ring at the C3-position proved to be a key determinant of activity. While a simple dimethoxyphenyl group conferred moderate potency, the addition of an amino or dimethylamino group at the 4-position of the phenyl ring significantly improved both enzymatic and cellular potency.[5] This suggests that a hydrogen bond donor or acceptor at this position can engage in a critical interaction with the kinase.
The Role of C5-Position Substituents
The bromine atom at the C5-position offers another handle for diversification. While many potent inhibitors retain the bromine, its replacement with other groups can modulate selectivity and physicochemical properties. In a study focused on phosphodiesterase 4B (PDE4B) inhibitors, the SAR of the 5-position of the pyrazolo[3,4-b]pyridine core was investigated.[6] Although a different scaffold, the principles of substitution at this position are likely to be relevant. The study found that a range of substituted heterocycles at the 5-position resulted in good potencies against PDE4.[6]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
General Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
The key intermediate, 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, can be synthesized from the commercially available 5-bromo-1H-pyrazolo[3,4-c]pyridine.
Step-by-step methodology:
-
Dissolve 5-bromo-1H-pyrazolo[3,4-c]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) to the solution.
-
Heat the reaction mixture at 60°C and stir for 12 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration under reduced pressure to obtain the 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine intermediate.[7]
Caption: Synthetic workflow for the preparation of the core intermediate.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically determined using a biochemical assay.
Step-by-step methodology:
-
Prepare a solution of the test compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add the test compound at various concentrations.
-
Incubate the plate at a specific temperature for a defined period to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (e.g., using [γ-³²P]ATP) or fluorescence-based assays.
-
Calculate the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a suitable equation.
Cellular Proliferation Assay
To assess the anticancer activity of the compounds, a cell-based assay is employed to measure their effect on the proliferation of cancer cell lines.
Step-by-step methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Add a reagent that is converted into a colored or fluorescent product by metabolically active cells (e.g., MTT or resazurin).
-
Measure the absorbance or fluorescence to determine the number of viable cells.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.[8]
Conclusion and Future Directions
The 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The SAR studies on the closely related pyrazolo[3,4-b]pyridine core have provided valuable insights into the key structural features required for potent and selective inhibition. Specifically, the exploration of diverse substituents at the N1 and C3 positions has been shown to be a fruitful strategy for optimizing activity.
Future research in this area should focus on a more systematic exploration of the chemical space around the pyrazolo[3,4-c]pyridine core. This includes the synthesis and evaluation of a broader range of analogs with diverse substituents at all modifiable positions. Furthermore, a deeper understanding of the binding modes of these compounds through X-ray crystallography and molecular modeling will be crucial for guiding the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The continued investigation of this versatile scaffold holds great promise for the discovery of new and effective treatments for cancer and other diseases driven by aberrant kinase activity.
References
[7] Duan, Y., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 199, 112391. [Link]
[9] El-Sayed, M. A., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(8), 15158-15172. [Link]
[6] Hamblin, J. N., et al. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters, 20(19), 5797-5801. [Link]
[10] Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109. [Link]
[11] El-Gohary, N. S., et al. (2019). Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. Bioorganic Chemistry, 88, 102976. [Link]
[3] Singh, J., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 11(7), 1809-1828. [Link]
[8] Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 52-58. [Link]
[5] Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 481-486. [Link]
[12] Al-Ostoot, F. H., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]
[4] Li, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1451. [Link]
[13] El-Damasy, A. K., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic Chemistry, 67, 43-56. [Link]
[2] Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(47), 9631-9636. [Link]
[14] El-Gendy, M. A., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7559. [Link]
Norman, M. H., et al. (2004). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 47(24), 5948-5961. [Link]
[1] Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]
Sources
- 1. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 10. Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. [vivo.weill.cornell.edu]
- 11. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors | MDPI [mdpi.com]